(2-Quinolyl)methylamine hydrochloride

Description

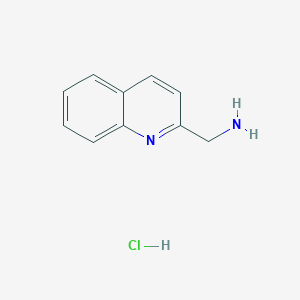

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSYYDXUTFWSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594274 | |

| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861036-67-1 | |

| Record name | 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of (2-Quinolyl)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Quinolyl)methylamine hydrochloride, a quinoline derivative, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its structure, synthesis, and a summary of the known biological context of related quinoline derivatives. Due to the limited availability of detailed experimental data in public databases, this document also highlights areas where further research is required to fully characterize this compound.

Chemical and Physical Properties

This compound is the hydrochloride salt of the parent compound, 2-(aminomethyl)quinoline. The addition of hydrochloric acid to the basic amine group increases the compound's polarity and water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 194.66 g/mol | PubChem[1] |

| CAS Number | 861036-67-1 | PubChem[1] |

| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | PubChem[1] |

| Synonyms | 2-(Aminomethyl)quinoline hydrochloride, Quinolin-2-ylmethanamine hydrochloride | PubChem[1] |

| Purity | Typically ≥97% (commercial sources) | Apollo Scientific[2] |

| Melting Point | Data not available | |

| Solubility | Data not available for specific solvents. Expected to be soluble in water and polar organic solvents. | |

| Appearance | Expected to be a crystalline solid. |

Spectral Data

Comprehensive, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in publicly accessible databases. Researchers working with this compound would need to perform these analyses for full structural confirmation and characterization.

Experimental Protocols

Synthesis of 2-(Aminomethyl)quinoline (Free Base)

While a specific protocol for the direct synthesis of the hydrochloride salt is not detailed in the available literature, a common approach involves the synthesis of the free base followed by treatment with hydrochloric acid. A representative synthesis of a related compound, 2-(methylaminomethyl)quinoline, is described below, which can be adapted for the synthesis of 2-(aminomethyl)quinoline.

Reaction: Reduction of 2-cyanoquinoline.

Materials:

-

2-Cyanoquinoline

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄ reduction; ethanol or methanol for catalytic hydrogenation)

-

Hydrochloric acid (for conversion to the hydrochloride salt)

Procedure (Conceptual):

-

Reduction: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-cyanoquinoline in an appropriate anhydrous solvent is prepared.

-

The reducing agent is slowly added at a controlled temperature (typically 0 °C for LiAlH₄).

-

The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction is carefully quenched (e.g., by the sequential addition of water and a sodium hydroxide solution for LiAlH₄). The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(aminomethyl)quinoline.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: The purified 2-(aminomethyl)quinoline is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or as gaseous HCl) to precipitate the this compound salt. The salt is then collected by filtration and dried.

Diagram 1: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of quinoline derivatives has been extensively investigated and is known to exhibit a wide range of pharmacological activities.[3][4] These activities provide a strong rationale for the investigation of this compound in various therapeutic areas.

Potential Areas of Biological Investigation:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5]

-

Antimalarial Activity: The quinoline core is a key pharmacophore in several antimalarial drugs, such as chloroquine and quinine.[6]

-

Antibacterial Activity: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. Novel quinoline derivatives continue to be explored for their potential to combat drug-resistant bacteria.[4]

-

Anti-inflammatory Activity: Certain quinoline derivatives have shown anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

-

Neurological Activity: Some quinoline-based compounds have been investigated for their effects on the central nervous system, including neuroprotective and anticonvulsant activities.

Diagram 2: Potential Biological Activities of Quinoline Derivatives

Caption: Potential areas for biological investigation of this compound based on the known activities of the quinoline scaffold.

Future Directions

This compound represents an under-characterized molecule with potential for further scientific exploration. Key areas for future research include:

-

Full Physicochemical Characterization: Detailed experimental determination of its melting point, solubility in a range of solvents, and pKa is necessary.

-

Comprehensive Spectral Analysis: Recording and interpreting its ¹H NMR, ¹³C NMR, IR, and mass spectra are crucial for unambiguous structural confirmation.

-

Biological Screening: A systematic evaluation of its biological activity against a panel of cancer cell lines, microbial strains, and parasitic organisms would be of significant interest.

-

Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the underlying mechanism of action and potential molecular targets would be warranted.

Conclusion

While this compound is commercially available, a significant gap exists in the publicly available scientific literature regarding its detailed chemical and biological properties. This technical guide summarizes the currently known information and highlights the potential of this compound based on the well-established biological importance of the quinoline scaffold. Further experimental investigation is essential to fully unlock the potential of this compound for applications in drug discovery and development.

References

- 1. This compound | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 861036-67-1 Cas No. | 2-(Aminomethyl)quinoline hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Synthesis of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (2-Quinolyl)methylamine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document provides two distinct and effective protocols for the synthesis of the target molecule, starting from the readily available precursor, 2-quinolinecarbonitrile. The guide includes detailed experimental procedures, quantitative data summaries, and a visual representation of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the reduction of the nitrile group of 2-quinolinecarbonitrile to a primary amine, yielding (2-Quinolyl)methylamine. The second step is the conversion of the resulting amine into its hydrochloride salt to improve stability and handling. Two primary methods for the reduction of the nitrile are presented: catalytic hydrogenation and chemical reduction using a metal hydride.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2-Quinolyl)methylamine

Two alternative methods for the reduction of 2-quinolinecarbonitrile are presented below.

This method employs catalytic hydrogenation, a scalable and widely used industrial process for the reduction of nitriles.

Experimental Protocol:

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend 2-quinolinecarbonitrile (1 equivalent) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% by weight of the starting material).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-5 bar).

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the theoretical amount of hydrogen has been consumed, as monitored by pressure drop.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude (2-Quinolyl)methylamine as an oil or solid.

Quantitative Data for Method A (Catalytic Hydrogenation):

| Parameter | Value/Range |

| Reactants | |

| 2-Quinolinecarbonitrile | 1 equivalent |

| Hydrogen Gas | 3-5 bar |

| Catalyst | |

| 10% Pd/C or Raney Nickel | 5-10% (w/w) |

| Solvent | |

| Methanol or Ethanol | 10-20 mL per gram of nitrile |

| Reaction Conditions | |

| Temperature | 25-50 °C |

| Reaction Time | 4-24 hours |

| Yield | |

| Expected Yield | >90% |

This method utilizes the potent reducing agent Lithium Aluminum Hydride (LiAlH₄) and is well-suited for laboratory-scale synthesis.[1][2][3][4]

Experimental Protocol:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 2-quinolinecarbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filtration: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Extraction: Combine the filtrate and the washings. The organic layer can be further extracted with an aqueous acid solution to isolate the amine, followed by basification and extraction into an organic solvent.

-

Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (2-Quinolyl)methylamine.

Quantitative Data for Method B (LiAlH₄ Reduction):

| Parameter | Value/Range |

| Reactants | |

| 2-Quinolinecarbonitrile | 1 equivalent |

| Lithium Aluminum Hydride | 2-3 equivalents |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | 20-30 mL per gram of nitrile |

| Reaction Conditions | |

| Temperature | 0 °C to reflux (66 °C) |

| Reaction Time | 2-8 hours |

| Work-up Reagents | |

| Water | For quenching |

| 15% NaOH (aq) | For quenching |

| Yield | |

| Expected Yield | 80-95% |

Step 2: Synthesis of this compound

This step involves the conversion of the free amine into its hydrochloride salt.

Experimental Protocol:

-

Dissolution: Dissolve the crude (2-Quinolyl)methylamine obtained from Step 1 in a suitable solvent such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash it with cold diethyl ether, and dry it under vacuum to obtain this compound as a crystalline solid.

Quantitative Data for Step 2 (Salt Formation):

| Parameter | Value/Range |

| Reactants | |

| (2-Quinolyl)methylamine | 1 equivalent |

| Hydrochloric Acid | 1.1-1.2 equivalents |

| Solvent | |

| Diethyl ether or Ethyl Acetate | Sufficient to dissolve the amine |

| Reaction Conditions | |

| Temperature | 0 °C to room temperature |

| Yield | |

| Expected Yield | >95% (quantitative) |

Logical Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

This guide provides a comprehensive overview of the synthesis of this compound. The choice between the two reduction methods will depend on the scale of the synthesis and the available laboratory infrastructure. Both methods are high-yielding and provide reliable access to the target compound. It is imperative to adhere to all standard laboratory safety procedures when performing these chemical transformations.

References

An In-depth Technical Guide to (2-Quinolyl)methylamine hydrochloride (CAS number 861036-67-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Quinolyl)methylamine hydrochloride, with the CAS number 861036-67-1, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are known to possess a wide range of pharmacological activities and are pivotal scaffolds in medicinal chemistry and drug discovery. This technical guide aims to provide a comprehensive overview of the available scientific and technical data on this compound, including its chemical properties, potential biological applications, and role as a synthetic intermediate. Due to the limited publicly available research specifically on this hydrochloride salt, this guide also incorporates information on its free base, quinolin-2-ylmethanamine, and the broader class of 2-aminomethylquinoline derivatives to infer its potential utility and guide future research endeavors.

Chemical and Physical Properties

This compound is the hydrochloride salt of (2-Quinolyl)methylamine. The presence of the hydrochloride group generally enhances the compound's solubility in aqueous solutions, a desirable property for many biological and pharmaceutical applications.

| Property | Value | Source |

| CAS Number | 861036-67-1 | N/A |

| Molecular Formula | C₁₀H₁₁ClN₂ | [1] |

| Molecular Weight | 194.66 g/mol | [1] |

| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | [1] |

| Synonyms | quinolin-2-ylmethanamine hydrochloride, 2-aminomethylquinoline hydrochloride | [1] |

| Appearance | White to off-white solid (typical for similar compounds) | N/A |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Chemical Structure:

Caption: Chemical structure of this compound.

Synthesis

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activities and Applications

Direct studies on the biological activity of this compound are scarce in the public domain. However, the broader class of quinoline derivatives is well-established for a variety of pharmacological effects. The 2-aminomethylquinoline scaffold serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Inferred Areas of Interest:

-

Anticancer Activity: Quinoline derivatives have been extensively investigated for their potential as anticancer agents.[2][3] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: The quinoline nucleus is a common feature in many antimicrobial and antifungal compounds.[2]

-

Anti-inflammatory Properties: Certain quinoline derivatives have demonstrated anti-inflammatory effects.[2]

-

Calpain Inhibition: Derivatives of 2-aminomethylquinoline have been explored as calpain inhibitors, which are of interest for treating conditions associated with increased calpain activity, such as neurodegenerative diseases and cardiac muscle damage.

-

Fluorescent Probes: The quinoline ring system is fluorescent, and derivatives of 2-aminomethylquinoline have been utilized in the development of fluorescent sensors for metal ions.

It is important to note that while the quinoline scaffold is associated with these activities, the specific biological effects of this compound would need to be determined through dedicated experimental evaluation.

Experimental Considerations and Future Research

Given the limited specific data, future research on this compound should focus on a systematic evaluation of its biological properties.

Suggested Experimental Workflow for Biological Screening:

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug development. While direct evidence of its biological activity is currently limited, its structural relationship to the broadly active class of quinoline derivatives suggests it may serve as a valuable lead compound or synthetic intermediate. Future research efforts should be directed towards comprehensive biological screening to elucidate its pharmacological profile and potential therapeutic applications. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related quinoline compounds.

References

- 1. US20190077760A1 - Process for Preparing Quinolin-2-yl-phenylamine Derivatives and their Salts - Google Patents [patents.google.com]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of (2-Quinolyl)methylamine hydrochloride: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of (2-Quinolyl)methylamine hydrochloride. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this document outlines the essential characterization techniques and provides illustrative data from closely related analogs. The methodologies described herein represent the standard experimental protocols utilized for the structural confirmation of novel chemical entities.

Chemical Identity and Physical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 861036-67-1. Its molecular formula is C10H11ClN2, corresponding to a molecular weight of 194.66 g/mol .[1] The compound's structure consists of a quinoline ring system with a methylamine substituent at the 2-position, presented as a hydrochloride salt.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11ClN2 | PubChem[1] |

| Molecular Weight | 194.66 g/mol | PubChem[1] |

| CAS Number | 861036-67-1 | PubChem[1] |

| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | PubChem[1] |

Synthesis and Characterization Workflow

The structural elucidation of a synthesized compound like this compound follows a logical workflow to confirm its identity and purity. This process involves synthesis followed by a suite of analytical techniques.

Caption: General workflow for the synthesis and structural elucidation of this compound.

Spectroscopic and Analytical Data (Illustrative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline ring, the methylene (-CH2-) group, and the amine (-NH3+) group. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their connectivity. The methylene protons would likely appear as a singlet or a multiplet depending on coupling, and the amine protons would also be observable.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. For this compound, ten distinct carbon signals would be expected: nine for the quinoline ring and one for the methylene carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline CH | 7.0 - 8.5 | 120 - 150 |

| C-2 (Quaternary) | - | ~155 |

| CH2 | 4.0 - 4.5 | 40 - 50 |

| NH3+ | Variable | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amine salt) | 3000 - 2800 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=C, C=N stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-N stretch | 1250 - 1020 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the mass spectrum would be expected to show the molecular ion peak for the free base, (2-Quinolyl)methylamine, at m/z ≈ 158.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this specific compound are not widely published. However, a general approach based on known syntheses of quinoline derivatives can be outlined.

Synthesis of 2-(Aminomethyl)quinoline

A common route to 2-substituted quinolines is through the modification of a pre-formed quinoline ring. For example, 2-methylquinoline can be halogenated and subsequently reacted with an amine source.

Illustrative Protocol:

-

Starting Material: 2-Methylquinoline.

-

Halogenation: Radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride to yield 2-(bromomethyl)quinoline.

-

Amination: Reaction of 2-(bromomethyl)quinoline with an excess of ammonia or a protected amine equivalent, followed by deprotection, to yield 2-(aminomethyl)quinoline.

Formation of the Hydrochloride Salt

-

Dissolve the purified 2-(aminomethyl)quinoline free base in a suitable organic solvent (e.g., diethyl ether, ethanol).

-

Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Techniques

-

NMR Spectroscopy: Samples would be prepared by dissolving the compound in a deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: A high-resolution mass spectrum (HRMS) would be obtained using techniques such as electrospray ionization (ESI) to confirm the exact mass of the molecular ion.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and analytical techniques. While specific experimental data for this compound is scarce in the public domain, its structure can be confidently assigned based on the well-established principles of NMR, IR, and mass spectrometry, and by following established synthetic routes for related quinoline derivatives. The data and protocols presented in this guide serve as a foundational reference for researchers working with this and similar molecules.

References

Spectroscopic Profile of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (2-Quinolyl)methylamine hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures. The information herein is intended to serve as a reference for the characterization and analysis of this and structurally related quinoline derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the chemical structure and comparison with data for similar quinoline compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.4 | d | 1H | H-4 |

| ~8.0 | d | 1H | H-8 |

| ~7.8 | t | 1H | H-6 |

| ~7.6 | t | 1H | H-7 |

| ~7.5 | d | 1H | H-5 |

| ~7.3 | d | 1H | H-3 |

| ~4.5 | s | 2H | -CH₂- |

| ~9.0 (broad) | s | 3H | -NH₃⁺ |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~158 | C-2 |

| ~147 | C-9 (quaternary) |

| ~137 | C-4 |

| ~130 | C-6 |

| ~129 | C-8 |

| ~128 | C-10 (quaternary) |

| ~127 | C-5 |

| ~127 | C-7 |

| ~122 | C-3 |

| ~45 | -CH₂- |

Predicted IR Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Strong, broad | N-H stretching (ammonium salt) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~2900 | Weak | Aliphatic C-H stretching |

| 1620-1580 | Medium-Strong | C=N and C=C stretching (quinoline ring) |

| 1500-1400 | Medium | Aromatic C=C stretching |

| ~830, ~750 | Strong | C-H out-of-plane bending (aromatic) |

Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z Ratio | Relative Intensity | Proposed Fragment |

| 158 | High | [M-HCl]⁺, Molecular ion of the free base |

| 157 | Moderate | [M-HCl-H]⁺ |

| 130 | High | [M-HCl-CH₂NH]⁺ or [C₉H₆N]⁺ |

| 129 | Moderate | [C₉H₇N]⁺ (Quinoline) |

| 102 | Medium | [C₈H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 or more for good signal-to-noise.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Temperature: 298 K.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Ensure a homogenous mixture is obtained.

-

Transfer the mixture to a pellet die.

-

Press the mixture under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2][3][4][5]

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of a pure KBr pellet should be collected.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via gas chromatography.

-

-

Instrument Parameters (Electron Ionization - EI):

Visualizations

Workflow for Spectroscopic Analysis

Structural Features and Corresponding Spectroscopic Signals

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 861036-67-1|Quinolin-2-ylmethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. 861036-67-1 | Quinolin-2-ylmethanamine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. 2-Aminoquinoline | C9H8N2 | CID 11379 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility and stability of (2-Quinolyl)methylamine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (2-Quinolyl)methylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a quinoline derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a potential therapeutic agent. This technical guide provides a summary of available data, detailed experimental protocols for determining aqueous and organic solvent solubility, and methodologies for assessing the stability of this compound under various stress conditions. The information herein is intended to equip researchers with the necessary tools to evaluate this compound for further development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1. These properties have been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂ | PubChem[1] |

| Molecular Weight | 194.66 g/mol | PubChem[1] |

| CAS Number | 861036-67-1 | PubChem[1] |

| IUPAC Name | quinolin-2-ylmethanamine;hydrochloride | PubChem[1] |

| Synonyms | 2-(Aminomethyl)quinoline hydrochloride, Quinolin-2-ylmethanamine hydrochloride | PubChem[1] |

| Purity (Typical) | ≥97% | Thermo Scientific[2] |

Solubility Profile

Experimental Protocol for Determining Aqueous pH-Solubility Profile

This protocol outlines a method for determining the solubility of this compound across a range of pH values.

Materials:

-

This compound

-

Buffer solutions (e.g., phosphate, acetate, borate) covering a pH range of 2 to 10

-

Deionized water

-

HPLC-grade acetonitrile and methanol

-

Formic acid (for mobile phase)

-

Scintillation vials or other suitable containers with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

pH meter

Procedure:

-

Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., 2, 4, 6, 7.4, 9, 10) with a constant ionic strength.

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer solution. Ensure enough solid is present to have undissolved material at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Quantification:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range.

-

Analyze the standards and samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Data Analysis: Construct a calibration curve by plotting the analytical response versus concentration. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor. Plot the solubility (in mg/mL or µg/mL) as a function of the final measured pH of each buffer solution.

Experimental Protocol for Determining Solubility in Organic Solvents

This protocol describes a method to determine the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, dichloromethane)

-

Equipment as listed in section 2.1

Procedure:

-

Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each organic solvent.

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) for 24-48 hours.

-

Sample Collection and Separation: Follow steps 4 and 5 from the aqueous solubility protocol.

-

Quantification:

-

Prepare a stock solution and calibration standards in the respective organic solvent.

-

Dilute the filtered supernatant with the same solvent to a concentration within the calibration range.

-

Analyze the standards and samples.

-

-

Data Analysis: Calculate the solubility in each organic solvent as described in the aqueous solubility protocol.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Stability testing should be conducted according to ICH guidelines.[4][5]

Solid-State Stability

Objective: To evaluate the stability of the solid drug substance under accelerated and long-term storage conditions.

Protocol:

-

Sample Preparation: Place a known quantity of this compound in appropriate containers (e.g., amber glass vials).

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analytical Tests: At each time point, analyze the samples for:

-

Appearance (color, physical state)

-

Assay and purity (using a stability-indicating HPLC method)

-

Degradation products

-

Water content (by Karl Fischer titration)

-

Solution-State Stability and Forced Degradation

Objective: To identify potential degradation pathways and products under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Protocol:

-

Preparation of Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for specified periods.

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep at room temperature and monitor at various time points.

-

Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 60-80°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid or base-stressed samples. Analyze all samples by a suitable stability-indicating method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate the parent compound from any degradation products.

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for determining the .

Caption: Generalized workflow for experimental solubility determination.

Caption: Workflow for a forced degradation stability study.

Conclusion

While specific solubility and stability data for this compound are not extensively published, this guide provides robust, standardized protocols for researchers to determine these critical parameters. The provided methodologies for assessing solubility across pH ranges and in organic solvents, along with the protocols for solid-state and forced degradation stability studies, offer a comprehensive framework for characterizing this compound. The successful application of these experimental designs will generate the necessary data to support the advancement of this compound in the drug development pipeline.

References

- 1. This compound | C10H11ClN2 | CID 18507529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

literature review on quinoline-based compounds

An In-depth Technical Guide on Quinoline-Based Compounds for Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its bicyclic structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents with a wide array of pharmacological activities.[1][2][3][4] Quinoline derivatives have been extensively studied and have shown significant potential in the treatment of various diseases, including cancer, microbial infections, and viral illnesses.[2][5][6][7][8][9][10][11] This technical guide provides a comprehensive literature review of quinoline-based compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key pathways and workflows.

Synthesis of Quinoline-Based Compounds

The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with both classical and modern methods available to synthetic chemists. The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring.

Classical Methods:

-

Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene.[12]

-

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.[12]

-

Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst.[12]

-

Friedländer Synthesis: This synthesis produces quinolines from the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group.[12]

Modern and Greener Approaches:

In recent years, there has been a shift towards the development of more environmentally friendly and efficient methods for quinoline synthesis. These approaches often involve the use of alternative energy sources, catalysts, and reaction media.[13][14][15]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses.[13][15]

-

Catalytic Methods: A variety of catalysts, including recyclable solid acids and transition metals, have been employed to facilitate quinoline synthesis under milder conditions.[14][16]

-

One-Pot Reactions: Multi-component reactions where several starting materials are combined in a single step to form the quinoline product are highly efficient and atom-economical.[14]

-

Use of Greener Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids is a key aspect of green quinoline synthesis.[13][15]

Below is a generalized workflow for the synthesis and characterization of quinoline-based compounds.

Caption: General workflow for the synthesis and characterization of quinoline-based compounds.

Biological Activities of Quinoline-Based Compounds

Quinoline derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[2][3][7][8][10] This section will delve into their anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Quinoline-based compounds have emerged as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][14][17][18][19]

Mechanisms of Anticancer Action:

-

Apoptosis Induction: Many quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2][7][14][17] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[2][17] For instance, the quinoline derivative PQ1 has been shown to induce apoptosis in breast cancer cells by activating both caspase-8 and caspase-9.[2]

-

Cell Cycle Arrest: Some quinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][14][17]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Certain quinoline derivatives can inhibit this process, thereby cutting off the tumor's blood supply.[1]

-

Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair.[9][19][20] Quinoline-based compounds, such as camptothecin and its derivatives, can inhibit these enzymes, leading to DNA damage and cell death.[7][9][19] These inhibitors often work by trapping the topoisomerase-DNA covalent complex, which converts the enzyme into a cytotoxic agent.[9]

The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be induced by quinoline-based compounds.

Caption: Simplified intrinsic apoptosis signaling pathway induced by quinoline-based compounds.

The mechanism of topoisomerase inhibition by certain quinoline derivatives is depicted in the diagram below.

Caption: Mechanism of topoisomerase inhibition by quinoline-based compounds.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [1] |

| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [1] |

| DFIQ | NSCLC | 4.16 (24h), 2.31 (48h) | [7] |

| BPIQ | NSCLC | 1.96 (24h), 1.3 (48h) | [7] |

| Combretastatin A-4 analogue (12c) | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [17][21] |

| Pyrazolo[4,3-f]quinoline (2E) | Various cancer cell lines | < 8 | [20] |

| Pyrazolo[4,3-f]quinoline (1M) | Various cancer cell lines | < 8 | [20] |

| Pyrazolo[4,3-f]quinoline (2P) | Various cancer cell lines | < 8 | [20] |

Antimicrobial Activity

Quinoline-based compounds, particularly the fluoroquinolones, are a significant class of antibiotics.[22] They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Antimicrobial Action:

The primary mechanism of action of quinolone antibiotics is the inhibition of bacterial DNA synthesis.[22] They target two essential type II topoisomerase enzymes:

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones inhibit the ligase activity of DNA gyrase, leading to the accumulation of double-strand breaks in the DNA.[5][19]

-

Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents bacterial cell division.[5][19]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of quinoline derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| N-methylbenzofuro[3,2-b]quinoline (8) | Vancomycin-resistant E. faecium | 4 | [23] |

| 2-sulfoether-4-quinolone (15) | S. aureus | 0.8 µM | [23] |

| 2-sulfoether-4-quinolone (15) | B. cereus | 1.61 µM | [23] |

| 2-(quinoline-4-yloxy)acetamide (41) | M. tuberculosis H37Rv | 1.8 µM | [23] |

| 2-(quinoline-4-yloxy)acetamide (42) | M. tuberculosis H37Rv | 0.3 µM | [23] |

| Quinolidene-rhodanine conjugates (27-32) | M. tuberculosis H37Ra | 1.66 - 9.57 | [23] |

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses.[5][6][21] Their mechanisms of action can vary depending on the specific virus and the compound's structure.

Mechanisms of Antiviral Action:

-

Inhibition of Viral Entry: Some quinoline compounds can interfere with the initial stages of viral infection, such as attachment to host cells or fusion of the viral and cellular membranes.

-

Inhibition of Viral Replication: Other derivatives can inhibit key viral enzymes, such as polymerases or proteases, which are essential for the replication of the viral genome and the production of new virus particles.

For example, certain 2,8-bis(trifluoromethyl)quinoline derivatives have been shown to inhibit the replication of the Zika virus (ZIKV).[5]

Quantitative Data on Antiviral Activity:

The antiviral activity of quinoline derivatives is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit viral replication or a specific viral function by 50%.

| Compound/Derivative | Virus | EC50 / IC50 | Reference |

| Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL (EC50) | |

| Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL (EC50) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline-based compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4][10][12] It is widely used to measure the cytotoxicity of potential anticancer agents.

Principle:

The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][4] This reduction is primarily carried out by mitochondrial dehydrogenases.[1][4] The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline-based compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[1][11]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][10]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.[1][12]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1][4]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

The workflow for the MTT assay is illustrated below.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][8][13][18]

Principle:

Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.[8][18]

Protocol:

-

Prepare Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline-based compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[6][8]

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[8]

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum.[6][8] Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[8]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[6][13]

-

Interpretation: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[8]

The workflow for the broth microdilution assay is shown below.

Caption: Experimental workflow for the broth microdilution assay to determine MIC.

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method in virology for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds.[16]

Principle:

Infectious virus particles create localized areas of cell death, known as plaques, in a confluent monolayer of susceptible host cells.[16] The number of plaques is proportional to the number of infectious virions.[16] An effective antiviral agent will reduce the number and/or size of these plaques.[16]

Protocol:

-

Cell Seeding: Seed a suitable host cell line in multi-well plates to achieve a confluent monolayer.[16]

-

Compound and Virus Preparation: Prepare serial dilutions of the quinoline-based compound. Mix the virus with each compound dilution and incubate to allow for potential neutralization.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.[16]

-

Overlay: After an adsorption period, remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[16]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[16]

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque inhibition for each compound concentration relative to a virus control. Determine the IC50 value.[16]

The workflow for the plaque reduction assay is depicted below.

Caption: Experimental workflow for the plaque reduction assay.

Conclusion

Quinoline-based compounds represent a highly valuable and versatile class of heterocyclic molecules in medicinal chemistry. Their broad range of biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscores their importance as privileged scaffolds in drug discovery.[2][3][4][7][8][10] The continued development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and more effective quinoline-based therapeutic agents. This guide provides a foundational overview for researchers and professionals in the field, summarizing key data and experimental approaches to facilitate further investigation and development of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

Unveiling the Pharmacological Potential of (2-Quinolyl)methylamine Hydrochloride: A Technical Guide Based on the Quinoline Scaffold

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of quinoline have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] This guide will explore the primary mechanisms through which quinoline-based compounds are known to exert their effects, providing a likely framework for the potential biological activity of (2-Quinolyl)methylamine hydrochloride.

Potential Mechanisms of Action of Quinoline Derivatives

Quinoline derivatives achieve their therapeutic effects through a variety of mechanisms, often targeting fundamental cellular processes. The primary modes of action can be categorized as follows:

-

Inhibition of Kinases: A significant number of quinoline-based compounds function as kinase inhibitors.[3] These molecules can target key kinases involved in cancer cell signaling pathways, such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[4] By blocking the activity of these enzymes, they can halt cell proliferation, induce apoptosis, and inhibit angiogenesis.[2] Several FDA-approved kinase inhibitors feature a quinoline core.[3][5]

-

Topoisomerase Inhibition: Certain quinoline derivatives act as topoisomerase inhibitors.[1] Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. By stabilizing the transient DNA-topoisomerase complex, these compounds lead to DNA strand breaks and ultimately, cell death.[1]

-

Antimalarial Activity: In the context of malaria, quinoline derivatives like chloroquine are known to interfere with the detoxification of heme in the parasite's food vacuole.[6] This leads to the accumulation of toxic heme, which is lethal to the parasite.[6]

-

Antimicrobial Activity: The quinoline scaffold is a key component of fluoroquinolone antibiotics. These agents target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death.

Quantitative Data for Representative Quinoline Derivatives

The following table summarizes quantitative data for several well-characterized quinoline derivatives, illustrating the range of potencies observed for this class of compounds.

| Compound Class | Specific Compound Example | Target | Assay Type | IC50/EC50 | Cell Line/Organism | Reference |

| Kinase Inhibitors | Lenvatinib | VEGFR2 | Kinase Assay | 1.3 nM | - | [5] |

| Bosutinib | Src | Kinase Assay | 1.2 nM | - | [5] | |

| Omipalisib | PI3Kγ | Catalytic Subunit Assay | - | - | [4] | |

| Torin 1 | mTOR | Cellular Phosphorylation Assay | 2 nM | - | [4] | |

| Antiproliferative Agents | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | - | Antiproliferative Assay | < 1.0 µM | Human tumor cell lines | [7] |

| 2-phenylquinoline derivative (13) | - | Cytotoxicity Assay | 8.3 µM | HeLa | [8] | |

| Antileishmanial Agents | 2-n-propylquinoline derivative | - | In vitro | 0.2 µM | Leishmania donovani | [9][10][11] |

| Antimalarial Agents | Quinoline-1,2,4-triazine hybrid (40d) | β-hematin formation | Inhibition Assay | 4.54 ± 0.16 µM | - | [6] |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for assays commonly used to characterize quinoline derivatives.

3.1. In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

-

Methodology:

-

Recombinant kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), and ATP are combined in a reaction buffer.

-

The test compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

-

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

3.2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12]

-

3.3. β-Hematin (Hemozoin) Inhibition Assay

-

Objective: To evaluate the ability of a compound to inhibit the formation of β-hematin, a proxy for its potential antimalarial activity.

-

Methodology:

-

A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO).

-

The test compound is added at various concentrations to a 96-well plate.

-

The hemin solution is added to the wells.

-

The polymerization of hemin to β-hematin is initiated by the addition of an acetate buffer and incubated at an elevated temperature (e.g., 60°C) for several hours.

-

The plate is then centrifuged, and the supernatant is removed.

-

The remaining β-hematin pellet is washed and then dissolved in a basic solution (e.g., NaOH).

-

The absorbance of the dissolved β-hematin is measured using a microplate reader.

-

The percentage of inhibition of β-hematin formation is calculated, and IC50 values are determined.[6]

-

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often targeted by quinoline-based kinase inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target of quinoline-based inhibitors.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Quinoline Scaffold: A Privileged Structure in Drug Discovery and Its Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its versatile structure has been extensively modified to generate a vast library of derivatives with a broad spectrum of pharmacological activities. These derivatives have emerged as crucial therapeutic agents and promising drug candidates for a multitude of diseases, ranging from cancer and infectious diseases to inflammatory conditions and neurodegenerative disorders. This technical guide provides a comprehensive overview of the key therapeutic targets of quinoline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Key Anticancer Targets

-

Protein Kinases: A multitude of quinoline derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Pim-1 kinase, and Src kinase.[1][2] By blocking the ATP-binding site of these enzymes, quinoline inhibitors can disrupt downstream signaling pathways crucial for cancer cell growth and survival.[3] Several quinoline-based kinase inhibitors have been approved for clinical use, such as bosutinib and neratinib.[4]

-

Topoisomerases: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[5] Certain quinoline derivatives act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA strand breaks and subsequent apoptosis.[6] Both topoisomerase I and II have been identified as targets for different quinoline compounds.[7][8][9]

-

Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are critical for mitosis.[10] A number of quinoline derivatives inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin, leading to mitotic arrest and apoptosis in cancer cells.[11][12][13]

-

Histone Deacetylases (HDACs): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[14] Their inhibition can lead to the re-expression of tumor suppressor genes. Several quinoline-based compounds have been identified as potent HDAC inhibitors, demonstrating promising anticancer activity.[15][16]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Quinoline Derivative Class | Target | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Quinoline-Chalcone | Tubulin Polymerization | MGC-803 | 1.38 | [17] |

| Quinoline-Chalcone | Tubulin Polymerization | HCT-116 | 5.34 | [17] |

| Quinoline-Chalcone | Tubulin Polymerization | MCF-7 | 5.21 | [17] |

| Quinoline-Indole | Tubulin Polymerization | HepG2 | <0.01 | [11] |

| Quinoline-Indole | Tubulin Polymerization | HCT-8 | <0.01 | [11] |

| Quinazoline-based | HDAC1 | - | 0.031 | [14] |

| Quinazoline-based | HDAC6 | - | 0.016 | [14] |

| 8-substituted quinoline-2-carboxamide | HDAC | - | 0.050 | [16] |

| Pyrazolo[4,3-f]quinoline | Topoisomerase IIα | NUGC-3 | <8 | [7] |

| 4-Anilino-quinoline | GAK | - | 0.012 (in-cell) | [2] |

| Quinoline-based 1,2,3-triazoles | Proliferation | C-32 | Comparable to cisplatin | [1] |

Antimicrobial and Antiprotozoal Activity

The quinoline scaffold is historically renowned for its role in combating infectious diseases, most notably malaria. Modern derivatives continue to be developed as potent antibacterial, antifungal, and antiprotozoal agents.

Key Antimicrobial and Antiprotozoal Targets

-

Bacterial DNA Gyrase and Topoisomerase IV: Fluoroquinolones, a major class of quinoline-based antibiotics, exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[14] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death.[18]

-

Heme Polymerization: In the malaria parasite Plasmodium falciparum, the detoxification of heme, a byproduct of hemoglobin digestion, is a critical survival mechanism.[19] Quinoline antimalarials, such as chloroquine, are thought to accumulate in the parasite's food vacuole and interfere with the polymerization of toxic heme into hemozoin, leading to parasite death.[20]

Quantitative Antimicrobial and Antiprotozoal Activity Data

The activity of antimicrobial quinoline derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), while antimalarial activity is typically reported as IC50 values against parasite growth or heme polymerization.

| Quinoline Derivative Class | Target | Organism/Strain | MIC/IC50 (µg/mL or µM) | Reference |

| Novel Quinoline Derivative | DNA Gyrase | S. pneumoniae | 0.66 | [14] |

| Novel Quinoline Derivative | DNA Gyrase | B. subtilis | 0.66 | [14] |

| Novel Quinoline Derivative | DNA Gyrase | P. aeruginosa | 3.98 | [14] |

| Novel Quinoline Derivative | DNA Gyrase | E. coli | 1.99 | [14] |

| 4-Aminoquinoline-pyrimidine hybrid | Heme Polymerization | P. falciparum (CQ-sensitive) | <1 µM | [21] |

| 4-Aminoquinoline-pyrimidine hybrid | Heme Polymerization | P. falciparum (CQ-resistant) | <1 µM | [21] |

| Bisquinoline | Heme Polymerization | P. falciparum | 5-20 µM | [22] |

Antiviral Activity

Recent research has highlighted the potential of quinoline derivatives as antiviral agents, with activity reported against a range of viruses.

Key Antiviral Targets

-

Viral Enzymes: Quinoline derivatives have been shown to inhibit viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) of viruses like Bovine Viral Diarrhea Virus (BVDV) and Hepatitis C Virus (HCV).[23]

-

Viral Entry and Replication Cycle: Some quinoline compounds have demonstrated the ability to interfere with various stages of the viral life cycle, including early stages of transcription and replication.[24]

Quantitative Antiviral Activity Data

The antiviral efficacy of quinoline derivatives is commonly measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

| Quinoline Derivative | Target/Virus | Cell Line | EC50/IC50 (µM) | Reference |

| Bis-triazoloquinoline | BVDV RdRp | - | 1-5 | [23] |

| Imidazoquinoline | BVDV RdRp | - | 1-5 | [23] |

| Imidazoquinoline | HCV RdRp | - | 3.1 | [23] |

| Novel Quinoline Derivative | RSV | - | 3.10-6.93 | [24] |

| Novel Quinoline Derivative | IAV | - | 1.87-14.28 | [24] |

| Quinoline-morpholine hybrid | SARS-CoV-2 | Caco-2 | 5.9 | [25] |

| Quinoline-morpholine hybrid | SARS-CoV-2 | Vero 76 | 1.5 | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline derivatives.

Cell Viability Assay (MTT Assay)